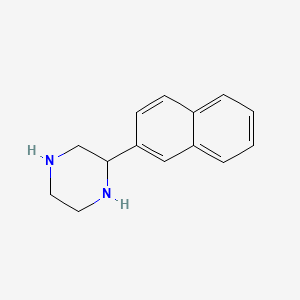

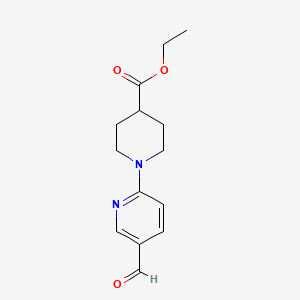

![molecular formula C16H15N3 B1303714 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile CAS No. 771552-11-5](/img/structure/B1303714.png)

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile” is a chemical compound that has been studied for its potential biological activity . It is part of a series of compounds that have been prepared and evaluated for antibacterial activity . Some of these compounds have also shown strong antibacterial and antitubercular properties .

Synthesis Analysis

The compounds of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis

The molecular structure of these compounds has been thoroughly characterized . The results of a molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .Chemical Reactions Analysis

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .科学的研究の応用

Antibacterial Activity

This compound has been used in the synthesis of new heterocycles that have been evaluated for their antibacterial activity . Some of these synthesized molecules have shown strong antibacterial properties .

Antitubercular Activity

In addition to their antibacterial properties, some of the synthesized molecules using this compound have also demonstrated antitubercular properties .

Inhibition of Enoyl ACP Reductase

The compound has been used in the synthesis of molecules that have been tested for in vitro inhibition of the enzyme Enoyl ACP Reductase . This enzyme is a key component in the fatty acid synthesis pathway of bacteria, and its inhibition can lead to effective antibacterial treatments .

Inhibition of DHFR Enzymes

The synthesized molecules have also been tested for their ability to inhibit Dihydrofolate Reductase (DHFR) enzymes . DHFR is an essential enzyme in DNA synthesis, and its inhibition can lead to the development of effective treatments for various diseases .

Pharmacological Activity

1,2,5-Oxadiazol-3-amines with a heterocyclic substituent in the 4-position, which can be synthesized using this compound, are being intensively investigated for their valuable pharmacological activity .

Synthesis of Biologically Active Compounds

The compound has been used as a starting material for the synthesis of compounds with biological activity . These synthesized compounds could have potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .

Cell Culture Studies

The compound has been used in cell culture studies to investigate the metabolism of cells under supplemented conditions . This could lead to a better understanding of cellular processes and the development of effective treatments for various diseases .

Enhancement of Cell-Specific Productivity

The compound has been found to enhance the cell-specific productivity in batch cultures . This could have significant implications in biotechnology and pharmaceutical manufacturing .

作用機序

Target of Action

The primary targets of 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial fatty acid synthesis and folate metabolism .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the synthesis of nucleotides required for DNA replication .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to disruption in essential biochemical pathways . This includes the inhibition of fatty acid synthesis, leading to defective cell membrane production, and the disruption of folate metabolism, affecting DNA replication .

特性

IUPAC Name |

2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-3-4-13(2)19(12)16-7-5-14(6-8-16)9-15(10-17)11-18/h3-8,15H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIJYPVWFJHUBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)CC(C#N)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377347 |

Source

|

| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile | |

CAS RN |

771552-11-5 |

Source

|

| Record name | {[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

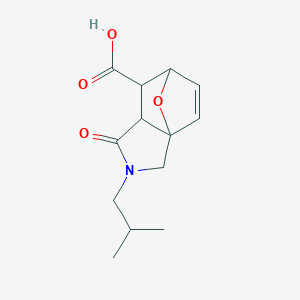

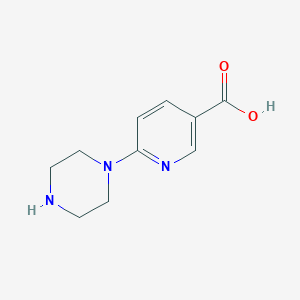

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)